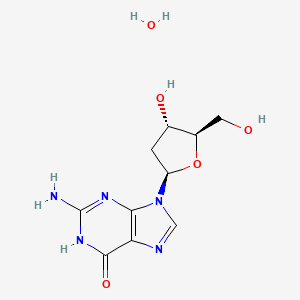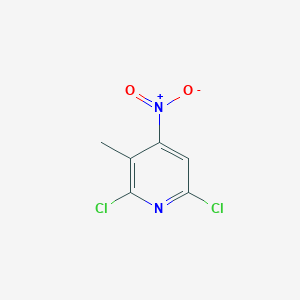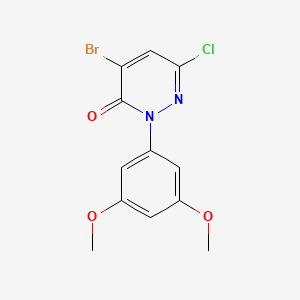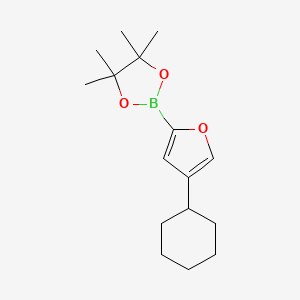
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole)
Overview
Description
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole), also known as PBI, is a compound that has gained significant attention in scientific research due to its unique properties. PBI is a heterocyclic compound that consists of two indole rings linked by a pyridine ring. This compound has been found to exhibit a range of biological activities, making it a promising candidate for various applications.
Mechanism of Action
The exact mechanism of action of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is not fully understood. However, it is believed that 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been found to bind to DNA, which can lead to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been found to exhibit a range of biochemical and physiological effects. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been shown to have antioxidant properties, which can protect cells from oxidative stress. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has also been found to have anti-inflammatory properties, which can reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) in lab experiments is its versatility. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) can be easily modified to tailor its properties for specific applications. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is also relatively stable, making it suitable for long-term experiments.
However, one of the limitations of using 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is its solubility. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is not very soluble in water, which can make it difficult to work with in aqueous environments. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) also has a tendency to aggregate, which can lead to the formation of non-specific interactions.
Future Directions
There are several future directions for the study of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole). One potential direction is the development of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole)-based sensors for the detection of various analytes. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has already been shown to be effective for the detection of metal ions, but there is potential for the development of sensors for other analytes, such as neurotransmitters.
Another future direction is the use of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) in the development of new materials for organic electronics. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has already shown promise in this area, but further research is needed to optimize its properties for specific applications.
Overall, 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is a compound with significant potential for various applications in science. Its unique properties make it a promising candidate for the development of new materials and sensors. Further research is needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Synthesis Methods
The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) involves the reaction of 4-bromomethylpyridine with indole in the presence of a palladium catalyst. This reaction leads to the formation of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) as a yellow solid. The synthesis of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been optimized to achieve high yields and purity.
Scientific Research Applications
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been extensively studied for its potential applications in various fields of science. One of the most promising applications of 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) is in the field of organic electronics. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been found to exhibit excellent electron-transport properties, making it a suitable candidate for use in organic field-effect transistors and organic solar cells.
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has also been studied for its potential use as a fluorescent probe. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) exhibits strong fluorescence properties, which can be used to detect and quantify various analytes. 3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) has been found to be particularly useful for the detection of metal ions, such as copper and zinc.
properties
IUPAC Name |
3-[1H-indol-3-yl(pyridin-4-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3/c1-3-7-20-16(5-1)18(13-24-20)22(15-9-11-23-12-10-15)19-14-25-21-8-4-2-6-17(19)21/h1-14,22,24-25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQBRWQAKQZTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CC=NC=C3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601269863 | |
| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(pyridin-4-ylmethanediyl)bis(1H-indole) | |
CAS RN |
21182-09-2 | |
| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21182-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-(4-Pyridinylmethylene)bis[1H-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601269863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)




![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)




![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592512.png)

![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B6592521.png)
![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)